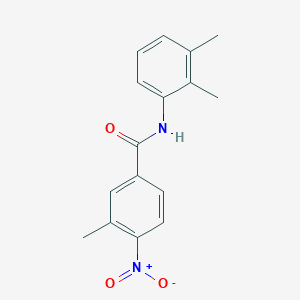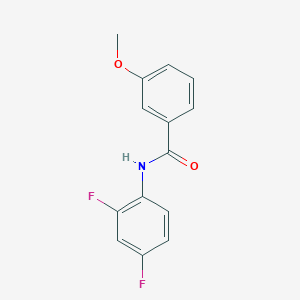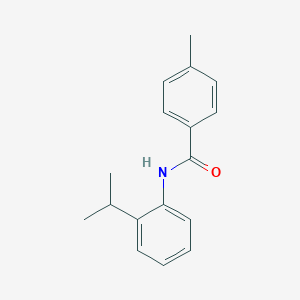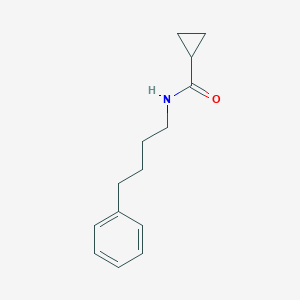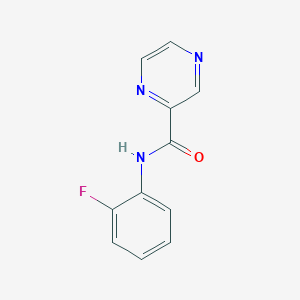
N-(2-fluorophenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-pyrazinecarboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a carboxamide group attached to the pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-pyrazinecarboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as thionyl chloride or 4-dimethylaminopyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorophenyl)-2-pyrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-fluorophenyl)pyrazine-2-amine.
Substitution: Various substituted phenylpyrazine-2-carboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitubercular properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death . The compound may also interfere with other metabolic pathways within the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-fluorophenyl)pyrazine-2-carboxamide
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(4-methoxyphenyl)pyrazine-2-carboxamide
Uniqueness
N-(2-fluorophenyl)-2-pyrazinecarboxamide is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This structural feature can influence the compound’s reactivity and biological activity. For example, the fluorine atom can enhance the compound’s lipophilicity and improve its ability to penetrate biological membranes .
Propriétés
Formule moléculaire |
C11H8FN3O |
|---|---|
Poids moléculaire |
217.2 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H8FN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |
Clé InChI |
GTEHEVXXJAFQMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)F |
Solubilité |
32.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


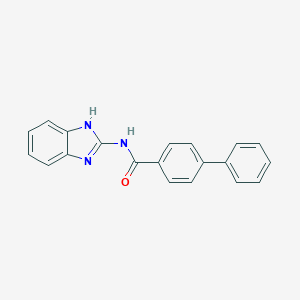
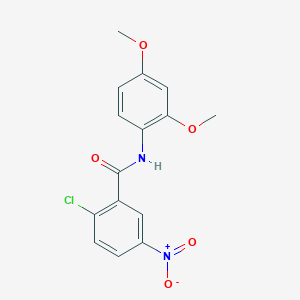

![N-[4-(butan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B336587.png)
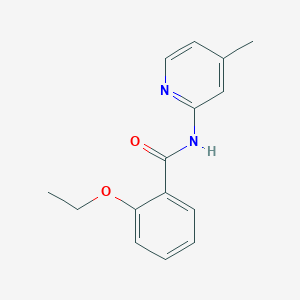
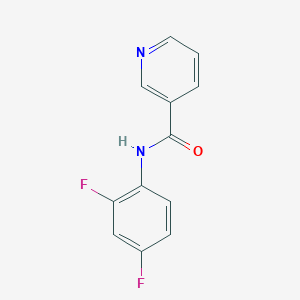
![N-(4-methyl-1-piperazinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B336591.png)
![5-bromo-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]furan-2-carbohydrazide](/img/structure/B336596.png)
![1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE](/img/structure/B336598.png)
![3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B336599.png)
